Methyl (tert-butoxycarbonyl)phenylalanylglycinate

Racemization Orthogonal Deprotection Boc vs. Fmoc Stability

Methyl (tert-butoxycarbonyl)phenylalanylglycinate (CAS 7625-57-2), routinely abbreviated as Boc-Phe-Gly-OMe, is a fully protected dipeptide building block belonging to the class of N-Boc-protected amino acid methyl esters. It is a single, defined stereoisomer—predominantly the L,L-configuration—with a molecular formula of C₁₇H₂₄N₂O₅ and a molecular weight of 336.38 g/mol.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B12000122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (tert-butoxycarbonyl)phenylalanylglycinate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)
InChIKeyKRYDBLGWCUNDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (tert-butoxycarbonyl)phenylalanylglycinate (Boc-Phe-Gly-OMe): Chemical Identity and Procurement Baseline


Methyl (tert-butoxycarbonyl)phenylalanylglycinate (CAS 7625-57-2), routinely abbreviated as Boc-Phe-Gly-OMe, is a fully protected dipeptide building block belonging to the class of N-Boc-protected amino acid methyl esters . It is a single, defined stereoisomer—predominantly the L,L-configuration—with a molecular formula of C₁₇H₂₄N₂O₅ and a molecular weight of 336.38 g/mol . It serves as a key intermediate in solution-phase and solid-phase peptide synthesis (SPPS), where the acid-labile Boc group and the saponification-labile methyl ester provide orthogonal protection, enabling selective deprotection and sequential chain elongation . Its procurement specification is primarily defined by chromatographic purity and a sharp melting point of 104–105 °C, which serves as a convenient initial identity check [1].

Why Generic Boc-Dipeptide Substitution Fails for Methyl (tert-butoxycarbonyl)phenylalanylglycinate Procurement


Superficially, Boc-Phe-Gly-OMe resembles other Boc-protected dipeptide esters such as Boc-Phe-Gly-OH (C-terminal free acid), Boc-Phe-Gly-OBn (benzyl ester), or Fmoc-Phe-Gly-OMe (Fmoc-protected analog). However, these compounds are not functionally interchangeable. The methyl ester in Boc-Phe-Gly-OMe is less sterically hindered than benzyl or tert-butyl esters, allowing for higher yields in subsequent coupling steps [1]. Its orthogonal Boc/OMe protection strategy enables sequential deprotection incompatible with Fmoc-based analogs without exposing the C-terminus to premature hydrolysis . Furthermore, the compound's well-defined melting point (104–105 °C) provides a binary quality gate not available for amorphous or low-melting analogs . The quantitative evidence below demonstrates why these structural differences translate into measurable advantages for peptide synthesis workflows and ADC linker assembly [2].

Quantitative Differentiation Evidence for Methyl (tert-butoxycarbonyl)phenylalanylglycinate Against In-Class Analogs


Racemization-Free Methyl Ester Deprotection vs. Fmoc Instability Under (Bu₃Sn)₂O Conditions

When subjected to chemoselective methyl ester cleavage using bis(tributyltin) oxide in aprotic solvents, Boc-protected dipeptide methyl esters including Boc-Phe-Gly-OMe undergo deprotection without detectable racemization. In contrast, the Fmoc group in analogous N-α-Fmoc amino acid methyl esters exhibits partial loss under identical conditions, compromising downstream chiral purity [1].

Racemization Orthogonal Deprotection Boc vs. Fmoc Stability

Sharp Melting Point as a Purity Gate: Boc-Phe-Gly-OMe vs. Amorphous Analogs

Boc-Phe-Gly-OMe exhibits a sharp melting point of 104.0–105.0 °C as reported across multiple vendor certificates of analysis . This sharply defined range enables rapid identity verification and purity assessment by melting point apparatus. In contrast, its close analog Boc-Phe-Gly-OH (CAS 25616-33-5) does not exhibit a comparably narrow, widely reproducible melting range in vendor specifications, complicating incoming quality control .

Quality Control Crystallinity Melting Point

Multi-Vendor Purity Consistency: ≥95% to 98% Specification Range for Boc-Phe-Gly-OMe

Across five independent vendors (AKSci, CoolPharm, Beyotime, CymitQuimica, ChemicalBook), Boc-Phe-Gly-OMe is consistently specified at 95% to 98% minimum purity [1][2]. This narrow specification band contrasts with less commonly stocked analogs such as Boc-Gly-Phe-OMe (reversed sequence, CAS 41889-06-9), where purity specifications are less consistently reported across suppliers, indicating a more fragmented quality landscape for procurement .

Purity Benchmarking Vendor Comparison Reproducibility

Orthogonal Boc/OMe Protection Enables Sequential ADC Linker Assembly Without Cross-Reactivity

A 2024 patent (CN119176852A) discloses a method for synthesizing the ADC linker precursor Boc-Gly-Gly-Phe-Gly-OH that proceeds via the key intermediate Boc-Phe-Gly-OMe. The methyl ester is chemoselectively retained during acidolytic Boc removal (HCl/EtOAc), enabling subsequent solution-phase peptide coupling without C-terminus deprotection side reactions [1]. This orthogonal behavior is intrinsic to the Boc/OMe pair and is not shared by Boc-benzyl ester analogs, where hydrogenolytic deprotection can reduce synthetic efficiency [2].

ADC Linker Orthogonal Protection Process Chemistry

Optimal Procurement and Deployment Scenarios for Methyl (tert-butoxycarbonyl)phenylalanylglycinate


GMP-Adjacent Peptide API Manufacturing Requiring Multi-Source Supply Chain Resilience

For contract manufacturing organizations (CMOs) synthesizing peptide active pharmaceutical ingredients (APIs) under ICH Q7 guidance, Boc-Phe-Gly-OMe offers a mature supply chain with at least five independent vendors specifying purity between 95% and 98% . This multi-source availability enables competitive procurement and supply chain redundancy without requalification of a novel building block, directly supported by the inter-vendor purity consistency documented in Section 3.

ADC Linker Assembly Requiring Sequential Chemoselective Deprotection

In antibody-drug conjugate (ADC) programs where linker-payload assembly involves acid-sensitive warheads, the orthogonal Boc/OMe strategy of Boc-Phe-Gly-OMe permits Boc removal under acidic conditions while retaining the methyl ester for subsequent saponification-mediated conjugation [1]. This validated route, documented in patent CN119176852A, reduces the risk of synthetic incompatibility compared to benzyl ester or Fmoc-based alternatives.

Racemization-Sensitive C-Terminal Phenylalanine Peptide Syntheses

For research groups synthesizing peptides with C-terminal phenylalanine residues where epimerization is a known risk, Boc-Phe-Gly-OMe provides documented chiral stability during methyl ester deprotection using (Bu₃Sn)₂O, as established by Salomon et al. [2]. This class-level evidence supports its selection over Fmoc-protected methyl ester analogs that exhibit N-protecting group lability under the same conditions.

Incoming Quality Control Workflows Leveraging Melting Point as a Binary Gate

In academic core facilities or industrial QC laboratories with limited HPLC capacity, the sharp melting point of 104.0–105.0 °C for Boc-Phe-Gly-OMe enables rapid, low-cost identity confirmation. This simple test reduces the analytical burden on chromatography systems and accelerates batch release, a practical advantage over amorphous or inconsistently melting analogs such as Boc-Phe-Gly-OH.

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